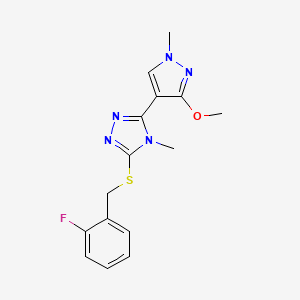

3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole

Description

This compound is a heterocyclic derivative combining a 1,2,4-triazole core with two distinct substituents: a 2-fluorobenzylthio group at position 3 and a 3-methoxy-1-methyl-1H-pyrazol-4-yl group at position 3. The triazole ring is further substituted with a methyl group at position 4, stabilizing the structure and influencing its electronic properties. The fluorine atom in the benzylthio group enhances lipophilicity and metabolic stability, while the pyrazole moiety contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name |

3-[(2-fluorophenyl)methylsulfanyl]-5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN5OS/c1-20-8-11(14(19-20)22-3)13-17-18-15(21(13)2)23-9-10-6-4-5-7-12(10)16/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUJIDRBNNHFFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C2=NN=C(N2C)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole (CAS Number: 1014073-60-9) is a triazole derivative that has garnered interest for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory effects, supported by various research findings and case studies.

- Molecular Formula : C₁₅H₁₆FN₅OS

- Molecular Weight : 333.4 g/mol

- Structure : The compound features a triazole ring substituted with a fluorobenzyl thio group and a methoxy-pyrazol moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1014073-60-9 |

| Molecular Formula | C₁₅H₁₆FN₅OS |

| Molecular Weight | 333.4 g/mol |

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. A related study on triazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range . The presence of the triazole ring is often associated with enhanced antimicrobial properties due to its ability to disrupt fungal cell wall synthesis and bacterial replication.

Antitumor Activity

The antitumor potential of triazole derivatives has been extensively studied. A series of compounds similar to our target have shown promising results in inducing apoptosis in cancer cell lines. For instance, derivatives were reported to exhibit cytotoxicity against various cancer cells with IC50 values ranging from 10 to 20 µM, indicating their potential for further development as anticancer agents . The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Compounds with a triazole structure have been investigated for their anti-inflammatory properties. One study demonstrated that certain triazole derivatives significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting that our compound may also possess similar effects . The exact mechanism remains under investigation but is thought to involve the modulation of signaling pathways related to inflammation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focused on a series of triazole derivatives reported that compounds similar to our target exhibited MIC values as low as 2 µg/ml against S. aureus, highlighting their potential as effective antibacterial agents .

- Antitumor Mechanism : Research on related compounds found that they induced apoptosis via mitochondrial pathways in human cancer cell lines, suggesting that our compound may share similar mechanisms .

- Anti-inflammatory Effects : In vitro studies indicated that certain triazoles could inhibit NF-kB activation, leading to decreased expression of inflammatory mediators .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. A study demonstrated that similar triazole derivatives showed promising activity against various bacterial strains and fungi. The presence of sulfur in the structure enhances the antimicrobial efficacy, making it a candidate for further development in combating resistant microbial strains .

Antifungal Properties

Triazoles are well-known for their antifungal properties. Compounds like 3-((2-fluorobenzyl)thio)-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazole could potentially be effective against fungal pathogens due to their ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.

Agricultural Applications

In agriculture, triazole compounds are often used as fungicides. Their application can help manage plant diseases caused by various fungi. The specific compound discussed may offer a new avenue for developing fungicides that target specific pathogens while minimizing environmental impact.

Case Study 1: Antimicrobial Screening

A study focused on synthesizing novel triazole derivatives found that certain compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to evaluate the effectiveness of these compounds, demonstrating that modifications in the chemical structure could enhance biological activity .

Case Study 2: Agricultural Efficacy

Field trials involving triazole derivatives as fungicides showed a reduction in disease incidence in crops affected by fungal pathogens. These studies highlighted the importance of chemical structure in determining efficacy and provided insights into how modifications could lead to improved formulations for agricultural use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related triazole and pyrazole derivatives, focusing on substituents, physicochemical properties, and reported bioactivities:

Key Observations

Substituent Influence on Bioactivity: The 2-fluorobenzylthio group in the target compound likely enhances membrane permeability compared to simpler thiol or thioacetate substituents (e.g., in ). Fluorine’s electron-withdrawing effect may also stabilize the molecule against oxidative degradation .

Synthesis Efficiency: Hybrid triazole-pyrazole compounds (e.g., ) are synthesized in high yields (85–90%) via multi-step protocols, suggesting that the target compound could be optimized similarly.

Physicochemical Properties :

- The target compound’s molecular weight (373.43 g/mol) falls within the acceptable range for drug-likeness (Rule of Five). In contrast, larger hybrids (e.g., 612.98 g/mol in ) may face bioavailability challenges.

Biological Activity Trends :

- Thiol-containing triazoles (e.g., ) exhibit moderate antimicrobial and antiradical activities. The target compound’s benzylthio group could amplify these effects due to increased lipophilicity .

Research Findings and Limitations

- Structural Characterization : Crystallographic data for analogous compounds (e.g., ) reveal planar triazole cores with perpendicular fluorophenyl groups, suggesting similar conformational rigidity in the target compound. SHELX software () is widely used for such analyses.

- Biological Data Gaps : While antiradical and antimicrobial activities are reported for simpler triazoles (), the target compound’s specific bioactivity remains unstudied. Computational docking studies are recommended to predict interactions with enzymes like COX-2 or bacterial topoisomerases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-((2-fluorobenzyl)thio)-1,2,4-triazole derivatives?

- Methodology : The synthesis typically involves nucleophilic substitution between halogenated benzyl derivatives (e.g., 2-fluorobenzyl chloride) and triazole-thiol intermediates under basic conditions (e.g., NaOH or K₂CO₃). Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 75–90% vs. 60% conventional) .

- Key Steps :

- Thiol activation via deprotonation.

- Substitution reaction at the benzyl halide’s electrophilic carbon.

- Purification via column chromatography or recrystallization.

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- X-ray crystallography (using SHELXL for refinement) confirms molecular geometry and intermolecular interactions .

- NMR spectroscopy (¹H/¹³C): Chemical shifts for the fluorobenzyl (δ 7.2–7.4 ppm, aromatic protons) and triazole (δ 8.1–8.3 ppm) moieties verify connectivity .

- FT-IR : Peaks at 2550 cm⁻¹ (S-H stretch) and 1600 cm⁻¹ (C=N triazole) confirm functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.